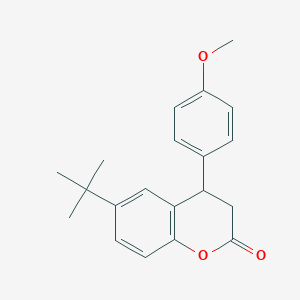

![molecular formula C15H13BrN2O3 B5424020 [4-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5424020.png)

[4-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[4-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetic acid” is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . It is a growth inhibitory substance and causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .

Synthesis Analysis

The compound can be synthesized through a series of reactions. The Hell-Volhard-Zelinskii reaction is one such method, which involves the reaction of a carboxylic acid with bromine and phosphorus tribromide . Another method involves the Fischer esterification of 4-bromophenylacetic acid, refluxing it with methanol acidified with sulfuric acid .Molecular Structure Analysis

The molecular structure of the compound can be confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis

The compound can undergo several chemical reactions. For instance, α-bromination of carboxylic acids can be accomplished with Br2 under acidic conditions . Also, the reaction of α-bromo carboxylic acids with an aqueous basic solution followed by an acidic work-up produces α-hydroxy carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various methods such as NMR, IR, and elemental analysis .Mecanismo De Acción

The mechanism of action of the compound involves a series of reactions. The reaction starts with the formation of an acid bromide from the carboxylic acid with PBr3. This acid bromide can enolize much more readily, making α-bromination possible. Next, HBr catalyzes the tautomerization of the acid bromide into its enol tautomer, which subsequently reacts with Br2 to give α-bromination .

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-[(4-bromophenyl)carbamoylamino]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c16-11-3-7-13(8-4-11)18-15(21)17-12-5-1-10(2-6-12)9-14(19)20/h1-8H,9H2,(H,19,20)(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDUYDWTJAAWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-nitro-2-furyl)methyl]thiomorpholine oxalate](/img/structure/B5423945.png)

![N-[2-(benzyloxy)-5-chlorobenzyl]cyclopropanamine hydrochloride](/img/structure/B5423967.png)

![6-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5423969.png)

![4-{2-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5423991.png)

amine hydrochloride](/img/structure/B5424003.png)

![1-[(dimethylamino)sulfonyl]-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-4-piperidinecarboxamide](/img/structure/B5424005.png)

![1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5424010.png)

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrimidine-5-carboxamide](/img/structure/B5424029.png)

![rel-(4aS,8aR)-6-(1-benzofuran-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5424042.png)

![3-{2-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5424047.png)

![1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5424055.png)

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5424056.png)